

A Technical Guide to the Quantum Chemical Profile of 6-Bromo-8-methoxyquinoline

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Compound of Interest

Compound Name: 6-Bromo-8-methoxyquinoline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of **6-Bromo-8-methoxyquinoline**. While specific experimental and computational data for this particular molecule is not extensively available in the referenced literature, this document outlines the established computational protocols and data presentation methods used for similar quinoline derivatives. These methodologies are crucial for understanding the molecule's electronic structure, reactivity, and potential as a pharmacophore in drug design.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of novel compounds.^{[1][2][3]} These computational methods allow for the prediction of a molecule's geometry, electronic structure, and spectroscopic properties, offering insights that are often difficult or impossible to obtain through experimental means alone.^[1] For quinoline derivatives, which are known for their diverse biological activities including anticancer and antimicrobial properties, these calculations can guide the synthesis of more potent and selective therapeutic agents.^[1]

Molecular Structure and Optimization

The foundational step in the computational analysis of **6-Bromo-8-methoxyquinoline** is the determination of its most stable three-dimensional conformation through geometry optimization. This is typically achieved using DFT methods with a suitable basis set, such as B3LYP/6-

311G(d,p).[4] The optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometrical Parameters for **6-Bromo-8-methoxyquinoline** (Illustrative)

Parameter	Bond Length (Å)	Parameter	Bond Angle (°)
C2-C3	1.37	C2-N1-C9	117.5
C3-C4	1.42	N1-C2-C3	123.0
C4-C10	1.41	C2-C3-C4	119.5
C5-C6	1.38	C3-C4-C10	119.0
C6-C7	1.40	C4-C10-C5	118.5
C6-Br	1.90	C10-C5-C6	121.0
C8-O	1.36	C5-C6-C7	120.0
O-CH3	1.43	C6-C7-C8	120.5
C7-C8-O	115.0		
C8-O-CH3	118.0		

Note: The values in this table are hypothetical and for illustrative purposes, based on typical values for similar quinoline derivatives.

Electronic Properties and Reactivity

The electronic properties of **6-Bromo-8-methoxyquinoline**, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are crucial for understanding its reactivity and potential interactions with biological targets. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.

Table 2: Predicted Electronic Properties of **6-Bromo-8-methoxyquinoline** (Illustrative)

Property	Value (eV)
HOMO Energy	-6.50
LUMO Energy	-1.80
HOMO-LUMO Gap	4.70
Dipole Moment	2.50 D

Note: These values are illustrative and would be calculated using DFT methods.

A Molecular Electrostatic Potential (MEP) map can further visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Spectroscopic Analysis

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

Vibrational Spectroscopy (FT-IR and Raman)

Calculated vibrational frequencies can be used to assign the peaks in experimental FT-IR and Raman spectra, providing a detailed understanding of the molecule's vibrational modes.

Table 3: Predicted Vibrational Frequencies for **6-Bromo-8-methoxyquinoline** (Illustrative)

Wavenumber (cm ⁻¹)	Assignment
~3050	Aromatic C-H stretching
~2950	C-H stretching (methoxy)
~1600	C=C stretching (aromatic)
~1500	C=N stretching (quinoline)
~1250	C-O stretching (methoxy)
~650	C-Br stretching

Note: These are representative frequencies. A full analysis would involve a larger number of modes.

NMR Spectroscopy

Theoretical calculations of ^1H and ^{13}C NMR chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method, can aid in the interpretation of experimental NMR spectra.

Experimental Protocols: A Workflow for Computational Analysis

The following section details a typical workflow for the quantum chemical analysis of a molecule like **6-Bromo-8-methoxyquinoline**, based on common practices for other quinoline derivatives.^[1]

- **Molecular Structure Creation:** The initial 3D structure of **6-Bromo-8-methoxyquinoline** is constructed using molecular building software.
- **Geometry Optimization:** The structure is optimized to find the lowest energy conformation.
 - **Software:** Gaussian, ORCA, or similar quantum chemistry packages.
 - **Method:** Density Functional Theory (DFT) with a functional like B3LYP.
 - **Basis Set:** A basis set such as 6-311G(d,p) is commonly used for good accuracy.^[4]
- **Frequency Calculations:** Vibrational frequencies are calculated at the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to predict the IR and Raman spectra.
- **Electronic Property Analysis:**
 - **HOMO-LUMO analysis:** The energies of the frontier molecular orbitals are calculated.
 - **Mulliken Population Analysis:** To determine the partial atomic charges.
 - **Molecular Electrostatic Potential (MEP):** To map the electrostatic potential onto the electron density surface.

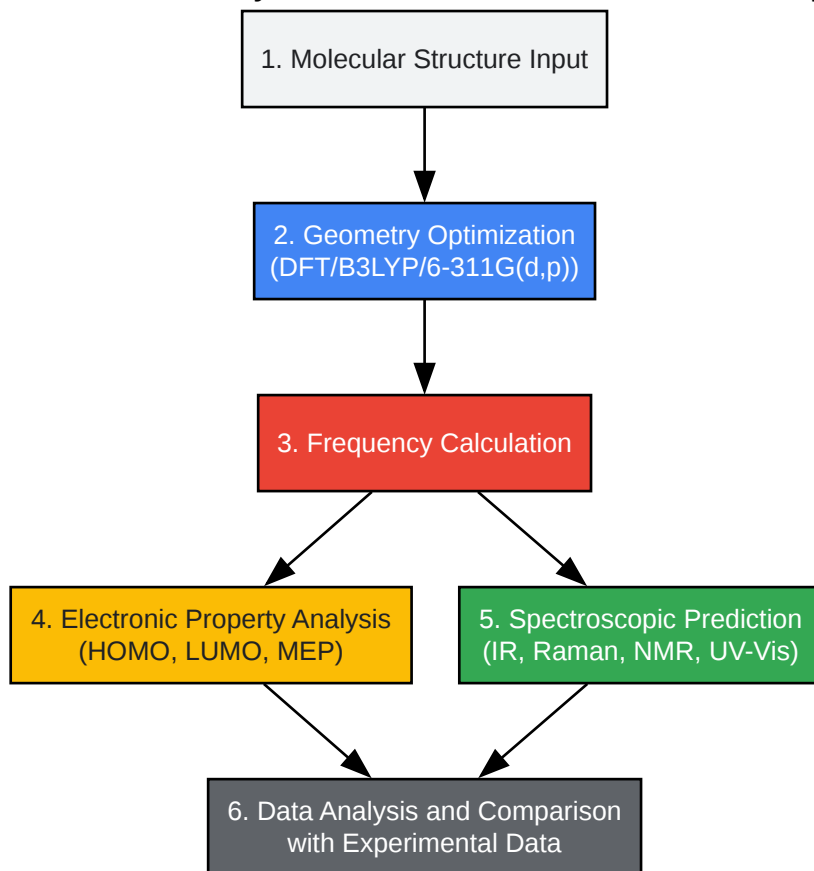
- Spectroscopic Prediction:
 - UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to calculate electronic transitions and predict the UV-Vis absorption spectrum.
 - NMR Spectra: The GIAO method is employed to calculate NMR chemical shifts.

Visualizations

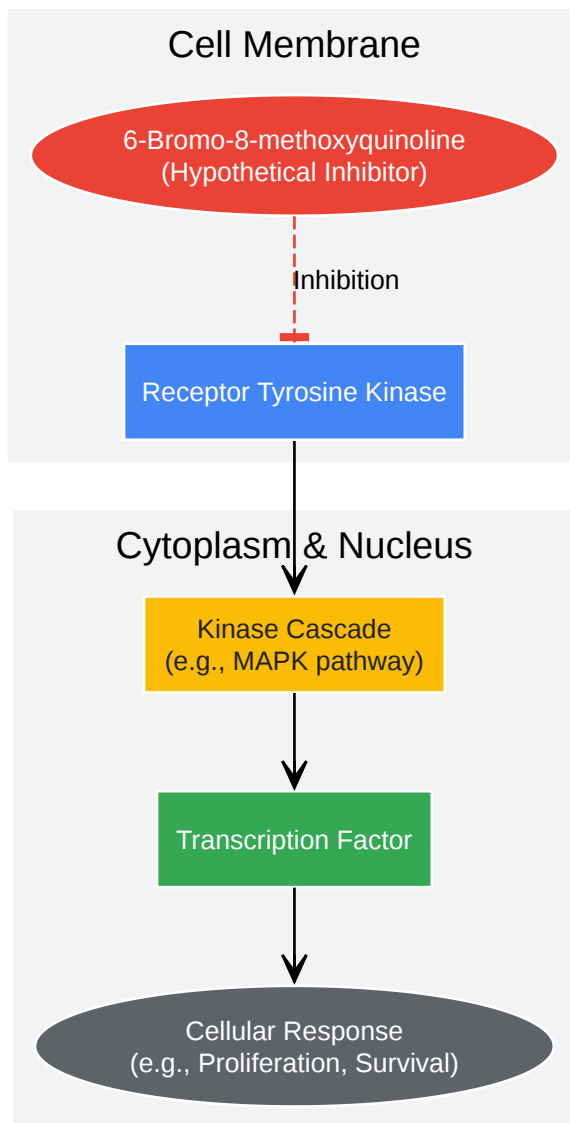
Computational Workflow

The following diagram illustrates the typical workflow for the quantum chemical analysis of **6-Bromo-8-methoxyquinoline**.

Computational Chemistry Workflow for 6-Bromo-8-methoxyquinoline



Generalized Signaling Pathway Inhibition by a Quinoline Derivative



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